molecular formula C16H11BrN2O2 B11103596 4-(4-Bromobenzylidene)-1-phenylpyrazolidine-3,5-dione

4-(4-Bromobenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11103596
M. Wt: 343.17 g/mol
InChI Key: BZBMQDOQRLXSGF-GXDHUFHOSA-N
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Description

4-(4-Bromobenzylidene)-1-phenylpyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromobenzylidene group attached to a pyrazolidine-3,5-dione core, with a phenyl group at the 1-position. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 4-bromobenzaldehyde with 1-phenylpyrazolidine-3,5-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromobenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: A precursor in the synthesis of 4-(4-Bromobenzylidene)-1-phenylpyrazolidine-3,5-dione.

    1-Phenylpyrazolidine-3,5-dione: The core structure of the compound.

    4-(4-Chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making the compound versatile for further functionalization. Additionally, its potential biological activities make it a valuable compound for research in medicinal chemistry.

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)10-14-15(20)18-19(16(14)21)13-4-2-1-3-5-13/h1-10H,(H,18,20)/b14-10+

InChI Key

BZBMQDOQRLXSGF-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2

Origin of Product

United States

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